Cas no 223683-82-7 (Phenol,5-(aminophenylmethyl)-2-methoxy-)

Phenol,5-(aminophenylmethyl)-2-methoxy- structure
223683-82-7 structure
Product Name:Phenol,5-(aminophenylmethyl)-2-methoxy-
CAS No:223683-82-7
MF:C14H15NO2
MW:229.274403810501
CID:244628
PubChem ID:53425689
Update Time:2025-04-19

Phenol,5-(aminophenylmethyl)-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol,5-(aminophenylmethyl)-2-methoxy-
    • 2-methoxy-5-(N-methylanilino)phenol
    • 3-HYDROXY-4-METHOXY DIPHENYL METHYLAMINE
    • DTXSID10698952
    • 2-Methoxy-5-[methyl(phenyl)amino]phenol
    • 223683-82-7
    • Inchi: 1S/C14H15NO2/c1-15(11-6-4-3-5-7-11)12-8-9-14(17-2)13(16)10-12/h3-10,16H,1-2H3
    • InChI Key: NGZCADKNPCVOCB-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1O)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 229.11000
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.70000
  • LogP: 3.16870
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